1-Palmitoyl-2-oleoyl-3-linolein 1-Palmitoyl-2-oleoyl-3-linolein 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride.
See also: Coix lacryma-jobi seed (part of).
Brand Name: Vulcanchem
CAS No.: 2680-59-3
VCID: VC20774830
InChI: InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
SMILES: Array
Molecular Formula: C55H100O6
Molecular Weight: 857.4 g/mol

1-Palmitoyl-2-oleoyl-3-linolein

CAS No.: 2680-59-3

Cat. No.: VC20774830

Molecular Formula: C55H100O6

Molecular Weight: 857.4 g/mol

* For research use only. Not for human or veterinary use.

1-Palmitoyl-2-oleoyl-3-linolein - 2680-59-3

Specification

CAS No. 2680-59-3
Molecular Formula C55H100O6
Molecular Weight 857.4 g/mol
IUPAC Name [1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
Standard InChI InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
Standard InChI Key KGLAHZTWGPHKFF-FBSASISJSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Appearance Assay:≥85%A solution in hexane

Introduction

Chemical Identity and Structure

Basic Information

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride containing three different fatty acid moieties attached to a glycerol backbone . The compound follows the saturated-unsaturated-unsaturated (SUU) configuration pattern, which is common in many natural oils and fats . Specifically, this triglyceride contains palmitic acid (saturated), oleic acid (monounsaturated), and linoleic acid (polyunsaturated) at positions sn-1, sn-2, and sn-3 of the glycerol backbone, respectively .

The IUPAC name for this compound is [1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate, which describes its precise chemical structure including the stereochemical configuration of the double bonds in the unsaturated fatty acid chains . The molecule features double bonds at specific positions (9Z in oleic acid and 9Z,12Z in linoleic acid), contributing to its three-dimensional structure and physical properties .

Chemical Identifiers

Table 1: Chemical Identifiers of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

IdentifierValue
PubChem CID9544086
CAS Number2680-59-3
Molecular FormulaC55H100O6
Molecular Weight857.379 g/mol
InChIInChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
InChIKeyKGLAHZTWGPHKFF-FBSASISJSA-N

The compound is also known by several synonyms including 1-Palmitoyl-2-oleoyl-3-linolein and 2-[(9Z)-9-Octadecenoyloxy]-3-(palmitoyloxy)propyl (9Z,12Z)-9,12-octadecadienoate .

Physical and Chemical Properties

Physical Properties

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol exhibits physical properties typical of complex triacylglycerols, with characteristics influenced by its mixed fatty acid composition. The presence of both saturated and unsaturated fatty acids affects its melting behavior and other physical properties.

Table 2: Physical Properties of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

PropertyValue
Physical StateNot specified in sources, likely solid or semi-solid at room temperature
Density0.9±0.1 g/cm³
Boiling Point801.4±55.0 °C at 760 mmHg
Flash Point298.5±31.5 °C
Vapor Pressure0.0±2.8 mmHg at 25°C
Index of Refraction1.477
LogP22.65
Polar Surface Area78.90000

These physical properties indicate that the compound has very low volatility, high lipophilicity (as evidenced by the high LogP value), and thermal stability typical of triacylglycerols .

Chemical Structure Characteristics

The chemical structure of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol features:

  • A glycerol backbone with three hydroxyl groups esterified with fatty acids

  • Palmitic acid (C16:0, saturated) at the sn-1 position

  • Oleic acid (C18:1, monounsaturated with a cis double bond at position 9) at the sn-2 position

  • Linoleic acid (C18:2, polyunsaturated with cis double bonds at positions 9 and 12) at the sn-3 position

The specific arrangement of these fatty acids and the stereochemistry of the double bonds contribute significantly to the compound's physical properties and biological function. The "rac" designation in the name indicates that it is a racemic mixture, containing both possible stereoisomers at the central carbon of glycerol .

Polymorphic Behavior and Thermal Properties

Polymorphism in Triacylglycerols

Like many triacylglycerols, 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol exhibits polymorphism, meaning it can exist in multiple crystalline forms depending on processing conditions and thermal history . This polymorphic behavior is of significant interest in food science and technology as it affects the physical properties and functional characteristics of fats in food products.

Research using differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) has revealed that 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can exist in multiple polymorphic forms, specifically sub-α, α, β'2, and β'1 forms . These polymorphs differ in their crystalline packing, melting points, and stability.

Thermal Transformation Pathways

The transformation between polymorphic forms of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is significantly influenced by cooling and heating rates during thermal processing . Research has demonstrated that:

  • More stable forms of the compound are directly obtained from the melt by decreasing cooling rates

  • Less stable forms predominate when high cooling rates are applied

  • The nature of polymorphic transformations (solid-state, transformation through kinetic liquid crystal phase, or melt-mediation) depends largely on the heating rate

These findings have important implications for food processing and formulation, as controlling the polymorphic form of triacylglycerols can affect texture, mouthfeel, and shelf stability of fat-containing products.

Comparative Polymorphic Behavior

When compared with other triacylglycerols with different saturated-unsaturated structures (such as 1,3-dioleoyl-2-palmitoylglycerol, 1,3-dipalmitoyl-2-oleoyl-glycerol, trioleoyl glycerol, and 1,2-dioleoyl-3-linoleoyl glycerol), 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol shows distinct crystallization and transformation behavior . These differences can be attributed to the specific arrangement of the fatty acids on the glycerol backbone and the resulting molecular packing during crystallization.

Natural Occurrence and Biological Significance

Presence in Natural Fats and Oils

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a major component in various vegetable oils and animal fats, including:

  • Palm oil

  • Olive oil

  • Iberian ham fat

The distribution and concentration of this specific triacylglycerol in different natural sources contribute to the distinctive physical properties and nutritional characteristics of these fats and oils.

Role in Milk Fat

Research has identified 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol as a component of bovine milk fat . In milk fat, the composition and distribution of triacylglycerols like POL influence properties such as melting behavior, crystallization patterns, and nutritional value. These characteristics are important in dairy product manufacturing and food formulation.

The presence of this specific triacylglycerol in milk fat reflects the biosynthetic pathways of milk fat production in dairy animals and the dietary sources of fatty acids available to the animal.

Analytical Methods for Identification and Characterization

Spectroscopic and Chromatographic Methods

Various analytical techniques have been employed to identify and characterize 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in research and quality control settings. These include:

  • Differential scanning calorimetry (DSC) - Used to study thermal behavior and polymorphic transitions

  • Synchrotron radiation X-ray diffraction (SR-XRD) - Applied for detailed analysis of crystalline structures and polymorphic forms

  • Mass spectrometry - Utilized for structural determination and quantification

  • Chromatographic methods - Employed for separation and identification

These techniques provide complementary information about the compound's identity, purity, and physical properties.

Thermal Analysis

Thermal analysis has been particularly valuable in characterizing 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol. Research has examined its behavior under various cooling and heating conditions (rates of 15°C/min, 2°C/min, and 0.5°C/min), revealing important insights about polymorphic transformations and crystallization behavior .

The activation energies involved in these transformations help explain the relationship between processing conditions and the resulting physical properties of the compound in food systems.

Applications and Research Significance

Food Industry Applications

The understanding of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol's properties has important implications for:

  • Food product development and formulation

  • Oil and fat processing technologies

  • Texture and stability control in fatty foods

  • Nutritional profile optimization

The ability to control polymorphic forms through specific thermal treatments can be leveraged to achieve desired functional properties in food products containing this triacylglycerol.

Analytical Standards and Research Tools

The availability of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol as a pure compound for research purposes (as indicated by commercial availability from BioCat GmbH) suggests its importance as an analytical standard for food science, lipid research, and possibly pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator